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Overview of CBP/p300 Inhibitors

The following table summarizes key inhibitors based on the search results. Please note that A485 is a HAT

domain inhibitor, which is mechanistically distinct from bromodomain inhibitors like SGC-CBP30, and

direct performance comparisons are not available in the searched literature.

Inhibitor
Name

Target Domain
Primary
Mechanism

Reported
Potency
(KD/IC₅₀)

Key Characteristics &
Applications

SGC-
CBP30
[1] [2] [3]

Bromodomain Blocks acetyl-
lysine binding site

[4]

CBP: 26 nM
(KD), p300:

32 nM (KD)
[1]

• High selectivity for CBP/p300
over other bromodomains [1]

[5]. • Reduces IL-17A in Th17
cells; potential for inflammatory

diseases [1] [5]. • Induces cell
cycle arrest/apoptosis in

multiple myeloma by
suppressing IRF4 [6].

I-
CBP112
[6]

Bromodomain Blocks acetyl-
lysine binding site

[4]

Information
missing

• Chemically distinct from SGC-
CBP30 but also selective [6]. •

Shows potent activity against
multiple myeloma cell lines [6].
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Inhibitor
Name

Target Domain
Primary
Mechanism

Reported
Potency
(KD/IC₅₀)

Key Characteristics &
Applications

A485 [7]
[8]

HAT (Histone
Acetyltransferase)

Inhibits catalytic
acetyltransferase

activity [7]

Information
missing

• Directly inhibits enzymatic
function, preventing

histone/acetylated substrate
acetylation [7]. • Mobilizes

leukocytes from bone marrow;
potential for combating toxic

neutropenia [7]. • Impairs
zygotic genome activation

(ZGA) in developmental models
[8].

Experimental Data and Protocols

For researchers looking to validate or build upon these findings, here are the key experimental

methodologies cited in the literature.

1. Binding Affinity and Selectivity Profiling (for SGC-CBP30):

Method: Temperature Shift Assay (DSF) and Isothermal Titration Calorimetry (ITC) [1].

Protocol: The binding affinity and selectivity of SGC-CBP30 were determined by profiling it
against a panel of 45 bromodomains using DSF. The significant ΔTm shifts indicated strong and

selective binding to the CBP/p300 bromodomains. ITC was then used to determine the precise
solution-phase dissociation constants (KD) for CBP and p300, confirming low nanomolar affinity

[1].

2. Cellular Target Engagement (for SGC-CBP30 and I-CBP112):

Method: NanoBRET Assay and Chromatin Speckle Formation Assay [6].
Protocol: A NanoBRET assay monitoring the interaction between the CBP bromodomain and

histone H3.3 in cells was used to calculate the EC₅₀ for the inhibitors. Additionally, an imaging-
based assay that measures the release of bromodomain-GFP fusion proteins from chromatin

upon inhibitor binding was employed. The release causes the proteins to aggregate into visible
speckles, the number and intensity of which are quantitated by high-content imaging [6].
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3. Functional Assays in Disease Models:

Th17 Cytokine Suppression: Primary human T cells from healthy donors and patients with
autoimmune diseases were cultured and stimulated. Secretion of IL-17A and other

proinflammatory cytokines was measured via ELISA after treatment with SGC-CBP30,
demonstrating a potent anti-inflammatory effect [1] [5].

Multiple Myeloma Cell Viability: A panel of multiple myeloma and acute leukemia cell lines
was treated with SGC-CBP30 or I-CBP112. Cell viability and proliferation were assessed,

showing that a subset, particularly multiple myeloma lines, was highly sensitive. Subsequent
RNA-seq analysis identified downregulation of the critical oncogenic drivers IRF4 and MYC [6].

Zygotic Genome Activation (ZGA): Medaka and zebrafish embryos were treated with A485 or
SGC-CBP30 at the blastula stage. Subsequent RNA-seq and chromatin analysis (e.g.,

H3K27ac ChIP-seq) revealed that CBP/p300 inhibition specifically downregulated
developmental genes while leaving housekeeping gene activation largely unaffected [8].

Mechanisms of CBP/p300 Inhibition

The inhibitors target different functional domains of the CBP/p300 complex, as illustrated below.
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Functional Domains

Inhibitors & Their Targets

CBP/p300 Protein Bromodomain (BRD)

HAT Domain

Recognizes Acetylated
Lysine

TAZ2 Domain

Autoinhibits

KIX Domain

SGC-CBP30
  Targets

I-CBP112

A485
  Targets

Click to download full resolution via product page

This diagram illustrates the functional domains of CBP/p300 and their relationship. SGC-CBP30 and I-

CBP112 act as bromodomain inhibitors, preventing the recognition of acetylated histones and transcription

factors. In contrast, A485 is a HAT domain inhibitor that directly blocks the enzymatic acetyltransferase

activity [7] [4] [8].

Research Implications and Selection Guide

SGC-CBP30 is a well-validated, selective chemical probe for the CBP/p300 bromodomains. It is the

ideal choice for studies aiming to dissect the specific biological role of acetyl-lysine reading by
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CBP/p300 without directly affecting its catalytic HAT activity [1] [3].

A485 is a powerful tool for investigating the consequences of completely abolishing the
acetyltransferase function of CBP/p300. Its effects are often more profound, as it prevents the

acetylation of all substrates, including histones and transcription factors like p53 and AR [7] [4].
The choice between a bromodomain inhibitor and a HAT inhibitor should be guided by the specific

biological question. For example, in the context of Th17-mediated inflammation, bromodomain
inhibition with SGC-CBP30 was sufficient to suppress IL-17A effectively, suggesting a key role for the

reader function in this pathway [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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